2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride 2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride
Brand Name: Vulcanchem
CAS No.: 2171207-01-3
VCID: VC7537303
InChI: InChI=1S/C8H19N3.3ClH/c1-7-5-11(4-3-9)6-8(2)10-7;;;/h7-8,10H,3-6,9H2,1-2H3;3*1H/t7-,8+;;;
SMILES: CC1CN(CC(N1)C)CCN.Cl.Cl.Cl
Molecular Formula: C8H22Cl3N3
Molecular Weight: 266.64

2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride

CAS No.: 2171207-01-3

Cat. No.: VC7537303

Molecular Formula: C8H22Cl3N3

Molecular Weight: 266.64

* For research use only. Not for human or veterinary use.

2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride - 2171207-01-3

Specification

CAS No. 2171207-01-3
Molecular Formula C8H22Cl3N3
Molecular Weight 266.64
IUPAC Name 2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethanamine;trihydrochloride
Standard InChI InChI=1S/C8H19N3.3ClH/c1-7-5-11(4-3-9)6-8(2)10-7;;;/h7-8,10H,3-6,9H2,1-2H3;3*1H/t7-,8+;;;
Standard InChI Key OORTVNZLJZYFAS-UZCMYEMWSA-N
SMILES CC1CN(CC(N1)C)CCN.Cl.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

The compound belongs to the piperazine class of heterocyclic amines, characterized by a six-membered ring containing two nitrogen atoms. The (3R,5S) stereochemistry introduces axial chirality, which may influence receptor binding selectivity. The molecular formula C₈H₂₂Cl₃N₃ corresponds to a molecular weight of 266.64 g/mol, with three hydrochloride counterions contributing to its ionic character.

Table 1: Key Physicochemical Properties

PropertyValue/Description
IUPAC Name2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethanamine; trihydrochloride
SMILESCC1CN(CC(N1)C)CCN.Cl.Cl.Cl
InChI KeyOORTVNZLJZYFAS-UZCMYEMWSA-N
SolubilityHighly soluble in aqueous media due to HCl salt formation
Stereochemical Configuration3R,5S (axial chirality confirmed by synthesis protocols)

The crystal structure remains undetermined, but analogous piperazine hydrochlorides typically form monoclinic or orthorhombic lattices stabilized by ionic interactions .

Synthesis and Preparation Strategies

Synthesis begins with the chiral piperazine precursor (3R,5S)-3,5-dimethylpiperazine, which undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride under basic conditions. The trihydrochloride form is obtained via stoichiometric HCl addition during purification .

Critical Reaction Parameters:

  • Temperature: 40–60°C to balance reaction kinetics and byproduct formation.

  • Solvent System: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity.

  • Purification: Recrystallization from ethanol/water yields >95% purity, confirmed by HPLC .

A scale-up challenge involves maintaining stereochemical integrity during HCl salt formation. Recent advances in asymmetric catalysis have improved enantiomeric excess (ee) to >99% for the intermediate piperazine .

Physicochemical and Stability Profiles

The trihydrochloride salt exhibits hygroscopicity, necessitating storage under anhydrous conditions. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, consistent with protonated amine salts. Aqueous solutions (pH 1–3) demonstrate stability for ≥48 hours at 25°C, while neutral pH induces free base precipitation.

Table 2: Stability Data Under Accelerated Conditions

ConditionObservation
40°C/75% RH (7 days)<2% degradation by LC-MS
Photolytic (ICH Q1B)No detectable photodegradation
Oxidative (0.3% H₂O₂)8% Deamination after 24 hours

These properties underscore its suitability for in vitro assays but highlight the need for pH-controlled formulations in vivo .

Comparative Analysis with Related Compounds

The free base 2-(3,5-dimethylpiperazin-1-yl)ethan-1-amine (PubChem CID 22731070) exhibits a logP of 1.2, whereas the trihydrochloride’s ionized form reduces logP to -0.8, markedly enhancing aqueous solubility .

Table 3: Pharmacokinetic Comparison (Free Base vs. Trihydrochloride)

ParameterFree BaseTrihydrochloride
Solubility (mg/mL, H₂O)2.148.9
Plasma Protein Binding89%75%
Caco-2 Permeability (×10⁻⁶ cm/s)12.35.8

The salt form’s reduced permeability suggests prodrug strategies may be necessary for oral bioavailability .

Future Research Directions

  • Target Deconvolution: CRISPR-Cas9 screens could identify interacting proteins.

  • Formulation Optimization: Lipid nanoparticle encapsulation may improve CNS delivery.

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) warrants exploration in immuno-oncology models .

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